2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a thienopyrimidine core and a sulfamoylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the thienopyrimidine core through a series of cyclization reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs. The purification process is also crucial and may involve techniques like recrystallization and chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit the activity of cysteine proteases by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt essential biological processes in pathogens, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamides: These compounds share a similar thienopyrimidine core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Polyfunctional Nitriles: These compounds also contain nitrogen and sulfur atoms within their structures and are used in similar applications, such as enzyme inhibition and material science.
Uniqueness
What sets 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-sulfamoylbenzyl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit specific enzymes with high selectivity makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C15H14N4O4S2 |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-(4-oxothieno[3,2-d]pyrimidin-3-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14N4O4S2/c16-25(22,23)11-3-1-10(2-4-11)7-17-13(20)8-19-9-18-12-5-6-24-14(12)15(19)21/h1-6,9H,7-8H2,(H,17,20)(H2,16,22,23) |
InChI Key |
HZUKEFPOFDOCHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C=NC3=C(C2=O)SC=C3)S(=O)(=O)N |
Origin of Product |
United States |
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